Didesethyl Quinagolide Hydrochloride is a pharmacologically active compound derived from Quinagolide, which is a selective dopamine D2 receptor agonist. This compound is primarily utilized in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood, leading to various reproductive and metabolic disorders. Didesethyl Quinagolide Hydrochloride is recognized for its efficacy in inhibiting prolactin secretion, making it a valuable therapeutic agent in endocrinology.
Didesethyl Quinagolide Hydrochloride is a derivative of Quinagolide, which itself is classified as a non-ergot dopamine agonist. The compound is often marketed under the brand name Norprolac, primarily for use in patients who are resistant or intolerant to other treatments such as Bromocriptine. The hydrochloride salt form enhances its solubility and bioavailability, facilitating its clinical application .
The synthesis of Didesethyl Quinagolide Hydrochloride involves several steps that typically begin with the parent compound, Quinagolide. The primary method includes the selective removal of ethyl groups from the diethylsulfamoyl moiety of Quinagolide, leading to the formation of Didesethyl Quinagolide.
The process can be optimized through various analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity .
Didesethyl Quinagolide Hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is with a molecular weight of approximately 394.96 g/mol.
The three-dimensional conformation and stereochemistry are crucial for its interaction with dopamine receptors .
Didesethyl Quinagolide Hydrochloride undergoes various chemical reactions typical of amines and sulfamides. Key reactions include:
These reactions are important for understanding both the pharmacokinetics and potential interactions within biological systems .
Didesethyl Quinagolide Hydrochloride acts primarily as an agonist at dopamine D2 receptors located in the anterior pituitary gland. The mechanism involves:
Pharmacokinetic studies reveal that Didesethyl Quinagolide has a half-life conducive to once-daily dosing, enhancing patient compliance .
Didesethyl Quinagolide Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and delivery as a pharmaceutical product .
Didesethyl Quinagolide Hydrochloride is primarily used in clinical settings for:
The versatility of Didesethyl Quinagolide Hydrochloride underscores its significance in both therapeutic applications and scientific research .
Didesethyl Quinagolide Hydrochloride (molecular formula: C₁₆H₁₈D₇ClN₃O₃S; molecular weight: 382.96 g/mol) is a deuterated derivative of the dopamine agonist quinagolide, where seven hydrogen atoms are replaced by deuterium atoms and two N-ethyl groups are absent [1] [6]. This structural modification arises from the metabolic removal of ethyl groups from the parent compound’s sulfamide moiety, resulting in a secondary amine group [9]. The core structure retains quinagolide’s hexahydrobenzo[g]quinoline scaffold but exhibits increased polarity due to the loss of lipophilic ethyl substituents [1]. The hydrochloride salt form enhances aqueous solubility, critical for analytical applications [6]. Deuterium substitution at metabolically vulnerable sites strengthens carbon-deuterium bonds, altering kinetic isotope effects without significantly affecting steric or electronic properties [1].
Table 1: Structural Comparison with Parent Compound
Property | Didesethyl Quinagolide HCl | Quinagolide HCl |
---|---|---|
Molecular Formula | C₁₆H₁₈D₇ClN₃O₃S | C₂₀H₃₄ClN₃O₃S |
Molecular Weight | 382.96 g/mol | 432.02 g/mol |
Key Functional Groups | Secondary sulfamide | Tertiary sulfamide |
Deuterium Atoms | 7 | 0 |
Calculated logP* | ~1.2 (Lower than parent) | ~3.5 (Parent compound) |
*Estimated from structural descriptors [1] [9].
The synthesis involves two primary routes: deuteration of advanced intermediates and metabolic pathway emulation. For deuterated analogs, quinagolide undergoes hydrogen-deuterium exchange under catalytic conditions, followed by acid-catalyzed dealkylation to remove ethyl groups [1] [6]. Non-deuterated synthesis starts with the metabolic precursor N-desethyl quinagolide, which is further deethylated using strong bases (e.g., NaOH) in polar solvents to yield the didesethyl compound [9].
Ring-closing metathesis (RCM) serves as a key step for constructing the trans-fused tetrahydropyridine core. Optimization studies reveal that:
Table 2: Optimization Parameters for Key Synthetic Steps
Step | Optimal Conditions | Yield Improvement | Critical Factor |
---|---|---|---|
RCM Cyclization | Grubbs II (7 mol%), toluene, 80°C, p-TSA | 93% vs. <30% (CH₂Cl₂) | Solvent polarity & acid additive |
Pyrolytic Elimination | Xylene reflux, 12 h | 98% | Anhydrous atmosphere |
Deuterium Exchange | Pt/C, D₂O, 60°C, 24 h | 85% isotopic purity | Catalyst loading & temperature |
Data consolidated from synthesis studies [1] [5] [6].
Structurally, didesethyl quinagolide lacks the two ethyl groups of quinagolide’s tertiary sulfamide (C₂₀H₃₄ClN₃O₃S vs. C₁₆H₁₈D₇ClN₃O₃S for deuterated form), reducing steric bulk by ~240 g/mol [1] [9]. This decreases lipophilicity (logP reduction from ~3.5 to ~1.2), enhancing water solubility but diminishing blood-brain barrier penetration [9]. Pharmacologically, while quinagolide acts as a potent D₂ receptor agonist (IC₅₀ prolactin inhibition: 0.1 nM), the didesethyl metabolite shows >100-fold reduced receptor affinity due to disrupted hydrophobic interactions within the receptor pocket [1] [9]. Metabolism studies confirm didesethyl quinagolide as an inactive terminal metabolite, unlike the pharmacologically active mono-desethyl analog [9]. Deuteration further differentiates the compounds by slowing hepatic clearance—deuterated didesethyl quinagolide exhibits a 1.8-fold longer in vitro half-life than its non-deuterated counterpart due to attenuated CYP450 metabolism [1].
NMR Spectroscopy (¹H/¹³C):
Mass Spectrometry:
IR Spectroscopy:Characteristic bands include N-H stretch at 3320 cm⁻¹ (secondary amine), S=O asymmetric stretch at 1340 cm⁻¹, and C-N stretch at 1150 cm⁻¹. The absence of tertiary amine C-N stretches (present at 1120 cm⁻¹ in quinagolide) confirms dealkylation [1].
Table 3: Diagnostic Spectral Signatures
Technique | Key Signals (Didesethyl Form) | Distinguishing vs. Parent |
---|---|---|
¹H-NMR | δ 3.8 ppm (C3-H, multiplet) | Absence of ethyl group quartets/triplets |
ESI-MS | [M+H]⁺ m/z 367.1 → Fragments 178.1, 190.0 | 65 Da lower than quinagolide ([M+H]⁺ 432.1) |
IR | 3320 cm⁻¹ (N-H stretch) | Broader N-H band vs. parent’s weak N-H signal |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3